1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide
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Overview
Description
1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H9N3O2S2. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 1,3,4-thiadiazole derivatives with sulfonamide precursors. One common method includes the reaction of 1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety
Scientific Research Applications
1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins by binding to key enzymes involved in the process. In anticancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-Phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: A precursor in the synthesis of various thiadiazole compounds, known for its antimicrobial properties.
1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with applications in the development of new materials and as a ligand in coordination chemistry
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals, known for its versatility in chemical reactions.
The uniqueness of this compound lies in its combination of the thiadiazole ring with a sulfonamide group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9N3O2S2 |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-phenyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c13-16(14,12-9-11-10-7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,12) |
InChI Key |
CGGKJZCMTJCMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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